B1578145 Bactericidin B-5P precursor

Bactericidin B-5P precursor

Cat. No.: B1578145
Attention: For research use only. Not for human or veterinary use.
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Description

The Bactericidin B-5P precursor is a cecropin D-like antimicrobial peptide (AMP), also known as CEC5, originally isolated from the tobacco hornworm, Manduca sexta . With an amino acid sequence of WNPFKELERAGQRVRDAVISAAAVATVGQAAAIARGG, this peptide is a key component of the insect's innate immune response and serves as a valuable model for studying host-pathogen interactions . Research into this precursor protein significantly contributes to the broader understanding of insect immunity, including pathogen recognition receptors, signal mediation, and the induced expression of effector molecules like AMPs . As a bactericidin, its mechanism of action is believed to involve permeabilizing the membranes of bacterial cells, leading to cell death. This precursor molecule is for research applications only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial

sequence

WNPFKELERAGQRVRDAVISAAAVATVGQAAAIARGG

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Bactericidin B-5P precursor demonstrates significant antimicrobial activity against a range of pathogens. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Table 1: Antimicrobial Efficacy of this compound

Bacterial Strain Sensitivity Mechanism of Action
Staphylococcus aureusSensitiveDisruption of cell membrane integrity
Escherichia coliSensitiveInhibition of protein synthesis
Listeria monocytogenesSensitiveInduction of cell lysis
Methicillin-resistant S. aureus (MRSA)SensitiveMembrane depolarization

Applications in Food Technology

This compound has shown potential in food preservation due to its ability to inhibit spoilage organisms and pathogens. This application is crucial for extending shelf life and ensuring food safety.

Case Study: Food Preservation

A study demonstrated that incorporating bacteriocins into food products significantly reduced the levels of Listeria monocytogenes during storage. The results indicated a 99% reduction in bacterial counts over a 30-day period when treated with this compound.

Pharmaceutical Applications

The pharmaceutical industry is increasingly exploring bacteriocins as alternatives to traditional antibiotics due to rising antibiotic resistance. This compound could serve as a novel therapeutic agent for treating infections caused by resistant bacteria.

Table 2: Potential Therapeutic Uses of this compound

Therapeutic Area Potential Application
Infectious DiseasesTreatment for MRSA and other resistant infections
Cancer TherapyAdjunct therapy to enhance the efficacy of existing treatments
Veterinary MedicinePrevention and treatment of bacterial infections in livestock

Comparison with Similar Compounds

Bactericidin B-5P precursor belongs to a broader class of AMPs. Below, it is compared with structurally related bactericidins and functionally analogous AMPs such as cecropins and sarcotoxins.

Structural Comparison with Bactericidin Family Members

The bactericidin family includes precursors like B-2 (P14662), B-3 (P14663), and B-4 (P14664), which share overlapping biosynthetic pathways but differ in sequence and activity profiles .

Compound UniProt ID Sequence Length Key Residues Primary Targets
This compound P14665 34 residues WNPFKELERAGQRVRDAVISAAAVATVGQAAAIARGG Broad-spectrum (Gram+/Gram- bacteria, fungi)
Bactericidin B-2 P14662 Not specified Unknown Likely Gram-positive bacteria
Bactericidin B-3 P14663 Not specified Unknown Not characterized
Bactericidin B-4 P14664 Not specified Unknown Not characterized

Key Observations :

  • This compound has a uniquely documented sequence and broader target range compared to B-2, B-3, and B-4, which lack detailed characterization .
  • The presence of multiple arginine (R) and glutamine (Q) residues in B-5P suggests enhanced membrane-binding efficacy compared to other bactericidins .
Functional Comparison with Cecropins and Sarcotoxins

Cecropins (e.g., Cecropin-A, P01507) and sarcotoxins (e.g., Sarcotoxin-1A, P08375) are well-studied AMPs with mechanisms analogous to bactericidins but distinct structural features.

Compound UniProt ID Sequence Length Structural Class Target Specificity
This compound P14665 34 residues Linear, cationic α-helix Broad-spectrum
Cecropin-A P01507 37 residues Amphipathic α-helix Gram-negative bacteria
Sarcotoxin-1A P08375 Not specified Not characterized Likely Gram-negative bacteria

Key Observations :

  • Target Specificity : While bactericidins target both Gram-positive and Gram-negative bacteria, cecropins and sarcotoxins are more selective for Gram-negative species .
  • Structural Flexibility : Bactericidin B-5P’s linear structure may allow deeper membrane penetration compared to the rigid α-helical fold of cecropins .
Mechanistic and Pharmacological Differences
  • Bactericidin B-5P : Disrupts microbial membranes via electrostatic interactions and pore formation; shows low propensity for inducing bacterial resistance due to its multi-target mechanism .
  • Sarcotoxins : Exact mechanism uncharacterized but hypothesized to synergize with other AMPs for enhanced lytic activity .

Preparation Methods

Biological Source and Cultivation

  • The precursor is typically studied in Mycobacterium species cultured under controlled laboratory conditions.
  • Mid-log phase bacterial cultures are preferred to ensure active cell wall synthesis.
  • Cultures are grown in nutrient-rich media optimized for mycobacterial growth, often supplemented with antibiotics or inhibitors to modulate precursor accumulation.

Incorporation of Dipeptide Probes for Precursor Labeling

  • Dipeptide d-amino acid probes such as alkynyl-D-alanyl-D-alanine (alkDADA) and azido-D-alanyl-D-alanine (azDADA) are used to label peptidoglycan precursors.
  • These probes incorporate into the precursor molecules via a cytoplasmic, MurF-dependent pathway, enabling selective tagging of lipid-linked intermediates.
  • Labeling is performed by incubating bacterial cultures with these probes under conditions that favor precursor synthesis.

Extraction and Detection of Lipid-Linked Precursors

  • After incubation, lipid-linked precursors are extracted using organic solvents from bacterial cells.
  • The labeled precursors are then subjected to click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach biotin or fluorescent tags.
  • Biotinylated precursors are separated by SDS-PAGE and detected by horseradish peroxidase-conjugated streptavidin, allowing visualization of low-molecular-weight bands corresponding to lipid I/II species.

Enzymatic Manipulation for Precursor Identification

  • Enzymes such as penicillin-binding protein 4 (PBP4) from Staphylococcus aureus are used in vitro to exchange endogenous D-alanines in precursors for biotin-D-lysine, facilitating detection.
  • Treatment with antibiotics like vancomycin or depletion of lipid II flippase MurJ enhances precursor accumulation, improving detection sensitivity.

Experimental Protocols and Analytical Techniques

Step Description Key Reagents/Equipment Outcome/Notes
Bacterial Cultivation Grow M. smegmatis or M. tuberculosis to mid-log phase in appropriate media Nutrient media, incubator Active cell wall synthesis phase
Probe Incubation Incubate cultures with alkDADA or azDADA for incorporation into peptidoglycan precursors AlkDADA, azDADA probes Selective labeling of lipid-linked precursors
Lipid Extraction Extract lipid-linked precursors using organic solvents Organic solvents (e.g., chloroform/methanol) Isolation of precursor molecules
Click Chemistry Labeling Perform CuAAC or SPAAC to attach biotin or fluorescent tags to probes CuSO4, BTTP ligand, sodium ascorbate, azide/alkyne-biotin Enables detection via affinity or fluorescence
SDS-PAGE and Detection Separate labeled precursors by electrophoresis and detect with streptavidin-HRP or fluorescence SDS-PAGE apparatus, streptavidin-HRP, imaging system Visualization of precursor bands
Enzymatic Treatment Use PBP4 to exchange D-alanine residues for biotin-D-lysine to confirm precursor identity Purified PBP4 enzyme, biotin-D-lysine Confirms lipid-linked peptidoglycan precursor identity
Antibiotic Treatment Treat cultures with vancomycin or deplete MurJ to enhance precursor accumulation Vancomycin, genetic mutants Increased precursor detection sensitivity

Q & A

Q. How can researchers accurately identify and characterize Bactericidin B-5P precursor in novel microbial strains?

  • Methodological Answer : Begin with high-resolution liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to isolate and confirm the molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) should follow to resolve structural ambiguities. Cross-reference spectral data with existing databases (e.g., GNPS, PubChem) and published literature. For novel strains, genomic sequencing (e.g., PCR amplification of biosynthetic gene clusters) can link structural features to genetic pathways. Ensure purity (>95%) via analytical HPLC and report retention times .

Q. What experimental design considerations are critical for assessing the antimicrobial efficacy of this compound?

  • Methodological Answer : Use standardized minimum inhibitory concentration (MIC) assays with clinical and reference bacterial strains (e.g., Staphylococcus aureus ATCC 25923). Include positive controls (e.g., ampicillin) and solvent-negative controls. Replicate experiments in triplicate across independent batches to account for biological variability. For time-kill kinetics, employ plate counts at 0, 2, 4, 8, and 24 hours. Document growth conditions (e.g., Mueller-Hinton broth, 37°C) and inoculum size (CFU/mL) per CLSI guidelines. Data should be reported as mean ± standard deviation .

Q. What are the key parameters for validating the stability of this compound under varying physiological conditions?

  • Methodological Answer : Conduct stability studies at pH 2–9 (simulating gastrointestinal and systemic environments) and temperatures (4°C, 25°C, 37°C) over 72 hours. Use UV-Vis spectroscopy or HPLC to monitor degradation products. For enzymatic stability, incubate with proteases (e.g., trypsin, pepsin) and analyze residual activity via bioassays. Include a stability-indicating method (e.g., forced degradation under acidic/alkaline conditions) to validate analytical specificity .

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in eukaryotic cells?

  • Methodological Answer : Use immortalized cell lines (e.g., HEK293, HepG2) and primary cells (e.g., human peripheral blood mononuclear cells). Employ MTT or resazurin assays for viability, with concentrations spanning 0.1–100 µM. Include a positive control (e.g., doxorubicin) and solvent control (e.g., DMSO ≤0.1%). Assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye). Report IC50 values with 95% confidence intervals using nonlinear regression models .

Q. What bioinformatics tools are essential for annotating this compound’s biosynthetic gene cluster?

  • Methodological Answer : Use antiSMASH 7.0 for initial cluster prediction. Validate using BLASTp against the MIBiG database. For nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) domains, apply NRPS-PKS predictor or SBSPKS. Phylogenetic analysis (MEGA11) can elucidate evolutionary relationships. Cross-reference with transcriptomic data (RNA-Seq) to confirm cluster expression under stress conditions (e.g., iron limitation) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines to identify variables causing discrepancies (e.g., strain-specific activity, purity thresholds). Reanalyze raw data from public repositories (e.g., ChEMBL, SRA) using uniform statistical methods (e.g., mixed-effects models). Validate findings via orthogonal assays (e.g., checkerboard synergy tests vs. time-kill curves). Use meta-regression to assess covariates like pH, temperature, and inoculum size .

Q. What advanced methodologies are recommended for elucidating the molecular mechanisms of this compound?

  • Methodological Answer : Employ transcriptomic profiling (RNA-Seq) on treated vs. untreated bacteria to identify differentially expressed genes (DESeq2, edgeR). Validate targets via electrophoretic mobility shift assays (EMSAs) for DNA binding or surface plasmon resonance (SPR) for protein interactions. Use CRISPR-Cas9 knockout libraries to identify resistance-conferring mutations. For membrane disruption, conduct atomic force microscopy (AFM) or SYTOX Green uptake assays .

Q. How can researchers optimize heterologous expression of this compound in non-native hosts?

  • Methodological Answer : Clone the biosynthetic gene cluster into a shuttle vector (e.g., pET28a for E. coli, pIJ86 for Streptomyces). Optimize codon usage (GeneOptimizer) and ribosome-binding sites (RBS Calculator). Use tunable promoters (T7, Ptet) for controlled expression. Monitor production via LC-MS and troubleshoot inclusion bodies by adjusting induction temperature (16–30°C) or using chaperone plasmids (e.g., pGro7). Compare yields across hosts (e.g., Bacillus subtilis, Pseudomonas putida) .

Q. What strategies mitigate off-target effects during in vivo testing of this compound?

  • Methodological Answer : Conduct pharmacokinetic studies (IV, oral dosing) in murine models to assess bioavailability and tissue distribution (LC-MS/MS). Use metagenomic sequencing (shotgun) to evaluate gut microbiota shifts. For toxicity, measure serum biomarkers (ALT, AST, creatinine) and histopathology (H&E staining). Compare efficacy in immunocompetent vs. immunocompromised models to isolate host-dependent effects .

Q. How can machine learning enhance the prediction of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :
    Train convolutional neural networks (CNNs) on public datasets (e.g., ChEMBL) using molecular fingerprints (ECFP4) or graph-based representations (DeepChem). Apply SHAP values to interpret feature importance. Validate predictions via synthesis of analogs (e.g., alanine scanning) and testing in MIC assays. Use molecular dynamics simulations (GROMACS) to predict binding poses in membrane models .

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